1-Methyl-4(1H)-pyridinone

Vue d'ensemble

Description

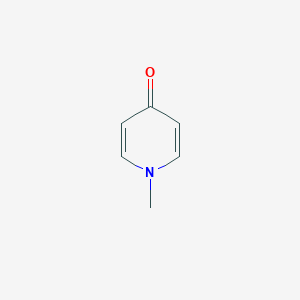

1-Methyl-4(1H)-pyridinone is a heterocyclic organic compound with the molecular formula C6H7NO It is characterized by a pyridine ring substituted with a methyl group at the 1-position and a keto group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-4(1H)-pyridinone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-pyridone with methylating agents can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, which provide a more efficient and selective route to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it more cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-4(1H)-pyridinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 1-Methyl-4-hydroxypyridine.

Substitution: The methyl group and the keto group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products:

Applications De Recherche Scientifique

1-Methyl-4(1H)-pyridinone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 1-Methyl-4(1H)-pyridinone exerts its effects depends on its specific application. In biological systems, it can interact with enzymes and receptors, modulating their activity. The keto group and the nitrogen atom in the pyridine ring play crucial roles in these interactions, facilitating binding to molecular targets and influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

4-Pyridone: Similar structure but lacks the methyl group at the 1-position.

1-Methyl-2(1H)-pyridinone: Similar structure but with the keto group at the 2-position.

2-Methyl-4(1H)-pyridinone: Similar structure but with the methyl group at the 2-position.

Uniqueness: 1-Methyl-4(1H)-pyridinone is unique due to the specific positioning of the methyl and keto groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.

Activité Biologique

1-Methyl-4(1H)-pyridinone (also known as 1-methylpyridin-4-one) is a heterocyclic organic compound with a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Chemical Formula : C6H7NO

- Molecular Weight : 111.13 g/mol

- CAS Number : 872-50-4

- Structure : The compound features a pyridinone ring with a methyl group at the nitrogen position.

Antitumor Activity

This compound derivatives have shown significant antitumor activity. Research indicates that they can inhibit various protein kinases involved in cancer progression. For instance, studies have reported that certain derivatives exhibit potent inhibitory effects on Met kinase, with IC50 values as low as 0.06 μM, demonstrating their potential as anticancer agents .

Key Findings :

- Compounds derived from this scaffold have been classified based on their target interactions, including:

- Protein tyrosine kinases

- Histone deacetylases (HDAC)

- Isocitrate dehydrogenase (IDH)

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. Specifically, derivatives of 4(1H)-pyridinone, which includes this compound, have demonstrated efficacy against Plasmodium species. These compounds act by inhibiting the plasmodial electron transport chain, particularly targeting the bc1 complex .

Activity Overview :

- In vitro EC50 Values : Compounds have shown nanomolar activity against blood stages of malaria.

- Mechanism : The mechanism involves disruption of mitochondrial function in the parasite.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. For example, docking studies reveal that it can form significant interactions with key residues in target proteins, enhancing binding affinity and selectivity .

Case Study: Anticancer Efficacy

A study published in Frontiers in Chemistry evaluated a series of pyridinone derivatives for their antiproliferative effects against gastric carcinoma cell lines. The lead compound demonstrated not only high potency but also favorable pharmacokinetic profiles in vivo .

Case Study: Antimalarial Development

Research conducted over several decades has revisited the potential of pyridinone derivatives as antimalarials. A notable compound was optimized to achieve an ED50 value of 0.2 mg/kg in murine models, indicating substantial improvement over earlier iterations . However, some candidates faced challenges related to toxicity and bioavailability during preclinical trials.

Summary Table of Biological Activities

| Activity Type | Mechanism | Key Compounds | IC50/EC50 Values |

|---|---|---|---|

| Antitumor | Inhibition of protein kinases | Various derivatives | IC50 = 0.06 μM |

| Antimalarial | Inhibition of electron transport chain | Optimized derivatives | EC50 = 0.005 μM |

| Phytotoxicity | Inhibition of plant growth | Pyridone derivatives | Variable |

Propriétés

IUPAC Name |

1-methylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPBUQASUUMJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219727 | |

| Record name | 1-Methyl-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-19-2 | |

| Record name | N-Methyl-4-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-4-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9CD9U6U11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.